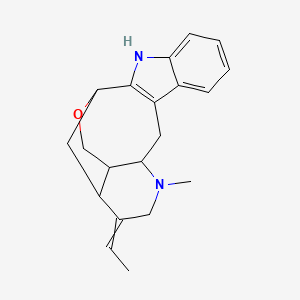
Taberpsychine
Vue d'ensemble
Description
Taberpsychine is a type of alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties .
Synthesis Analysis
The synthesis of Taberpsychine involves the stereoselective transformation of ajmaline into a new Gelsemium alkaloid, (19Z)-taberpsychine . This process is described in detail in a paper published in the Journal of the Chemical Society . Another paper discusses a structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids .Molecular Structure Analysis
The molecular structure of Taberpsychine is C20H24N2O . It is a tetracyclic oxindole alkaloid . Oxindole alkaloids are a class of alkaloids which contain an indole nucleus and are produced by a large number of plants .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Taberpsychine include a Mannich-type cyclization to construct the key indole-fused azabicyclo[3.3.1]nonane common intermediate, a SmI2 mediated coupling to fuse the aza-bridged E-ring, and stereoselective olefinations to install either the 19- or 19-Z terminal alkenes present in the natural alkaloids .Applications De Recherche Scientifique
Alkaloid Identification and Structure Elucidation : The identification of Taberpsychine as a new alkaloid and its structural analysis was first reported in 1971. This foundational research laid the groundwork for further studies into its properties and potential applications (Burnell & Medina, 1971).
Synthetic Reproduction : A significant advancement in the study of Taberpsychine is the total synthesis of its natural form. This has allowed for more extensive research and potential pharmaceutical applications by providing a consistent and controlled source of the compound (Kerkovius & Kerr, 2018).
Chemical Analyses and Derivative Studies : Further chemical analyses have led to the identification of Taberpsychine derivatives, providing insights into the structural diversity and potential variations of this compound for various applications (Lim et al., 2009).
Biomimetic Transformations : Research on biomimetic transformations of ajmaline into minor Gelsemium alkaloids, including 19Z-anhydrovobasinediol [(19Z)-taberpsychine], has provided valuable insights into the chemical pathways and potential medicinal uses of these compounds (Kitajima et al., 1991).
Orientations Futures
Propriétés
IUPAC Name |
15-ethylidene-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19-9-14(12)16(18)11-23-19/h3-7,14,16,18-19,21H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVAGGQESSDYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 85086877 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



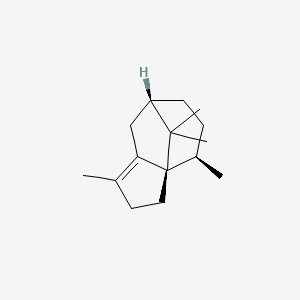
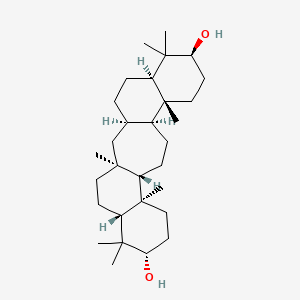

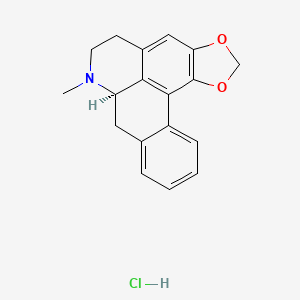
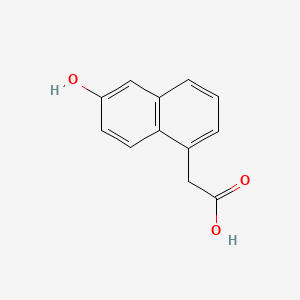
![2-aminoethyl-[(2R)-2,3-dihydroxypropoxy]phosphinic acid](/img/structure/B579640.png)
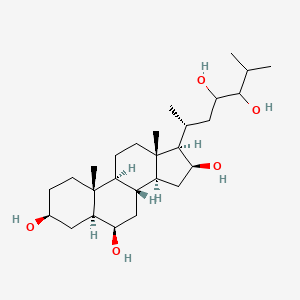
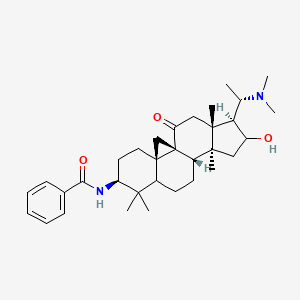
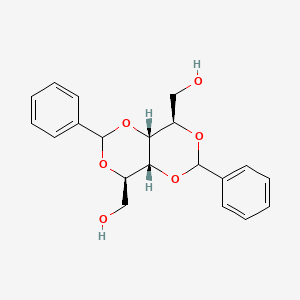
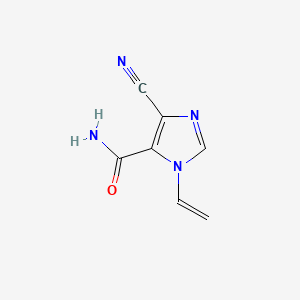
![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-3-methoxyoxan-2-yl]methyl acetate](/img/structure/B579653.png)
![methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-acetyloxy-6-(acetyloxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B579654.png)